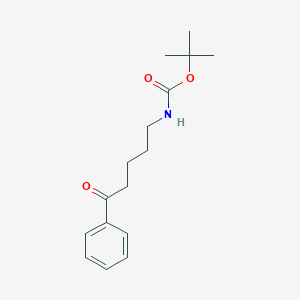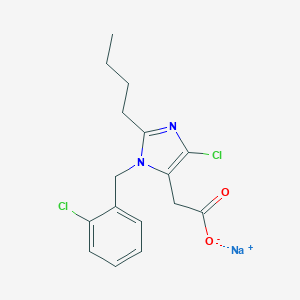
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is a chemical compound with the molecular formula C12H14N2O2S It is known for its unique structure, which includes a benzothiazole ring substituted with amino and methyl groups, and a methylcarbamate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the compound with methylcarbamate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the amino and methylcarbamate groups.
2-Aminobenzothiazole: Similar to the parent compound but with an amino group at the 2-position.
Methylcarbamate Derivatives: Compounds with similar ester functional groups but different aromatic or heterocyclic rings.
Uniqueness
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with amino and methylcarbamate groups makes it a versatile compound with diverse applications.
特性
CAS番号 |
120164-20-7 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16) |
InChIキー |
VSAJCGNEUIENBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
同義語 |
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
